molecular formula C7H7FN2O4 B13713368 Ethyl 5-Fluoro-4,6-dihydroxypyridazine-3-carboxylate

Ethyl 5-Fluoro-4,6-dihydroxypyridazine-3-carboxylate

Cat. No.: B13713368
M. Wt: 202.14 g/mol
InChI Key: IZILPIPXNNGXQI-UHFFFAOYSA-N
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Description

Ethyl 5-Fluoro-4,6-dihydroxypyridazine-3-carboxylate is an organic compound with the molecular formula C7H7FN2O4 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Fluoro-4,6-dihydroxypyridazine-3-carboxylate typically involves the fluorination of a precursor compound, such as Ethyl 4,6-dihydroxypyridazine-3-carboxylate. The fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent, such as acetonitrile, at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Fluoro-4,6-dihydroxypyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in polar solvents.

Major Products Formed

    Oxidation: Formation of ethyl 5-fluoro-4,6-dioxopyridazine-3-carboxylate.

    Reduction: Formation of ethyl 5-fluoro-4,6-dihydroxypyridazine-3-methanol.

    Substitution: Formation of ethyl 5-amino-4,6-dihydroxypyridazine-3-carboxylate.

Scientific Research Applications

Ethyl 5-Fluoro-4,6-dihydroxypyridazine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-Fluoro-4,6-dihydroxypyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-Fluoro-4,6-dihydroxypyridazine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4,6-dihydroxypyridazine-3-carboxylate: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    Ethyl 5-Chloro-4,6-dihydroxypyridazine-3-carboxylate:

    Ethyl 5-Bromo-4,6-dihydroxypyridazine-3-carboxylate: Contains a bromine atom, which may affect its reactivity and interactions with biological targets.

This compound stands out due to the unique properties imparted by the fluorine atom, such as increased stability and enhanced biological activity.

Properties

Molecular Formula

C7H7FN2O4

Molecular Weight

202.14 g/mol

IUPAC Name

ethyl 5-fluoro-4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate

InChI

InChI=1S/C7H7FN2O4/c1-2-14-7(13)4-5(11)3(8)6(12)10-9-4/h2H2,1H3,(H2,10,11,12)

InChI Key

IZILPIPXNNGXQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=O)C(=C1O)F

Origin of Product

United States

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